Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide
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Overview
Description
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide typically involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitronium ions can be used for aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis or interferes with protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes or host cell receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-thiol
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
- 2-Phenyl-5-mercaptooxadiazole
Uniqueness
Methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide is unique due to the presence of both the oxadiazole ring and the methyl sulfide group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-19-13-10-6-5-9-12(13)15-17-16-14(18-15)11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQSCZPDOBRILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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